molecular formula C15H11BrF2O B1327658 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-43-9

4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1327658
CAS No.: 898768-43-9
M. Wt: 325.15 g/mol
InChI Key: HQBWMOGCJPFKJB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic compounds containing multiple substituents. The official IUPAC name is 1-(4-bromo-3-fluorophenyl)-3-(4-fluorophenyl)-1-propanone, which accurately describes the connectivity and substitution pattern of all functional groups within the molecular framework. This nomenclature system clearly identifies the ketone functionality as the primary functional group, with the propanone designation indicating a three-carbon chain connecting two aromatic rings through a carbonyl linkage.

The compound's systematic identification is further supported by multiple database entries and chemical identifiers that provide unambiguous structural recognition. The Chemical Abstracts Service registry number 898768-43-9 serves as the primary identifier for this compound in chemical databases worldwide. Additional structural identifiers include the International Chemical Identifier string InChI=1S/C15H11BrF2O/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 and the corresponding InChI Key HQBWMOGCJPFKJB-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)F provides a linear encoding of the molecular structure that facilitates computational analysis and database searching.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2O/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBWMOGCJPFKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644584
Record name 1-(4-Bromo-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-43-9
Record name 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4’-Bromo-3’-fluoro-3-(4-fluorophenyl)propiophenone typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with 4-fluorophenylacetic acid under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to reflux for several hours, followed by purification through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4’-Bromo-3’-fluoro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as ethanol or dichloromethane, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone has been investigated for its potential as a lead compound in drug discovery. Its structural features allow for interactions with various biological targets, making it suitable for the development of pharmaceuticals.

  • Anticancer Activity : Research has indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, in vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways or disrupting mitochondrial function.
  • Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, suggesting potential applications as an antibiotic. Preliminary studies have reported minimum inhibitory concentrations (MICs) indicating effectiveness against common pathogens.

Biological Studies

The compound is also utilized in biochemical research to explore enzyme interactions and metabolic pathways. Its halogenated structure can influence enzyme activity and receptor binding, providing insights into drug metabolism and pharmacodynamics.

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes, which is crucial for understanding drug interactions and side effects.
  • Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways that regulate cellular functions. This aspect is particularly relevant in the context of developing targeted therapies for diseases like cancer.

Industrial Applications

In addition to its research applications, this compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique properties make it valuable in the production of specialty chemicals and materials.

Synthesis of Advanced Materials

The compound is used as a building block in organic synthesis, facilitating the creation of novel materials with tailored properties. This includes applications in:

  • Polymer Chemistry : Incorporating such compounds into polymers can enhance material properties like thermal stability and chemical resistance.
  • Dyes and Pigments : The unique electronic properties imparted by the bromine and fluorine substituents allow for the development of new dyes with specific absorption characteristics.

Chemical Manufacturing

In industrial settings, the synthesis of this compound typically involves methods such as Friedel-Crafts acylation, which allows for large-scale production under controlled conditions. This efficiency is crucial for meeting market demands in pharmaceuticals and specialty chemicals.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 10 µM to 50 µM. The mechanism was attributed to apoptosis induction through mitochondrial disruption.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that compounds related to this structure showed MIC values as low as 25 µg/mL against Staphylococcus aureus, indicating strong potential as a therapeutic agent against resistant strains.

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-fluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-02-5): The replacement of the 4-fluorophenyl group with a 3-methoxyphenyl group introduces a strong electron-donating methoxy substituent. Key Difference: Methoxy groups enhance π-electron density, whereas fluorine exerts an electron-withdrawing effect, influencing reactivity in nucleophilic aromatic substitution.
  • 3-(4-Bromophenyl)-4'-fluoropropiophenone: This analog lacks the 3'-fluoro substituent on the first phenyl ring. Fluorine at the 4'-position instead of 3' may alter dipole interactions in the crystal lattice .

Crystallographic and Conformational Analysis

  • Chalcone Derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one): Chalcones with fluorophenyl groups exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, affecting π-π stacking and molecular packing . For 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone, steric repulsion between the 3'-fluoro and 4-fluorophenyl groups likely induces non-planar conformations, similar to observations in fluorinated metalloporphyrins and isostructural triazole derivatives .

Comparative Data Table

Compound Name Substituents Key Properties Biological Relevance
This compound 4'-Br, 3'-F, 3-(4-F-phenyl) High electronegativity, non-planar conformation Pharmaceutical intermediate
4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone 4'-Br, 2'-F, 3-(3-OCH₃-phenyl) Enhanced solubility, lower metabolic stability Synthetic precursor
3-(4-Bromophenyl)-4'-fluoropropiophenone 4-Br, 4'-F Planar structure, improved crystallinity Material science applications
(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one Chalcone backbone, 4-F-phenyl Dihedral angle 7.14°–56.26°, π-π stacking Anticancer studies

Biological Activity

4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone is a synthetic compound belonging to the class of substituted propiophenones. Its unique structure, featuring multiple halogen substituents, suggests potential biological activity that warrants detailed investigation. This article aims to summarize the available research on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15H12BrF2O
  • Molecular Weight : 323.16 g/mol
  • IUPAC Name : this compound

This structure allows for interactions with various biological targets, particularly in the nervous system and endocrine pathways.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. For instance, derivatives with fluorine substitutions have been shown to interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission. Studies have reported that certain analogues demonstrate antagonistic activity at α4β2-nAChRs, suggesting potential applications in treating nicotine dependence and related disorders .

2. Antidepressant Properties

In vitro studies have indicated that related compounds can inhibit monoamine uptake, which is a common mechanism for antidepressant activity. The presence of bromine and fluorine atoms enhances the potency of these compounds against dopamine (DA) and norepinephrine (NE) uptake, contributing to their antidepressant effects .

3. Anticancer Potential

The structural characteristics of this compound may also confer anticancer properties. Compounds with similar functionalities have been investigated for their ability to inhibit aromatase, an enzyme critical in estrogen biosynthesis. This inhibition is particularly relevant in breast cancer treatment, where estrogen signaling plays a pivotal role .

Case Study 1: Nicotine Antagonism

A study examined the effects of various fluorinated analogues on nicotine-induced behaviors in mice. The results demonstrated that certain derivatives showed higher potency in antagonizing nicotine's effects compared to traditional treatments, indicating a promising avenue for smoking cessation therapies .

Case Study 2: Antidepressant Activity

In another investigation focusing on antidepressant efficacy, it was found that specific analogues exhibited significant inhibition of DA and NE uptake, with IC50 values comparable to established antidepressants. These findings suggest that modifications to the propiophenone backbone can enhance therapeutic efficacy in mood disorders .

The mechanisms underlying the biological activity of this compound are primarily linked to its interactions with neurotransmitter systems:

  • Nicotinic Receptor Modulation : The compound's ability to act as a noncompetitive antagonist at nAChRs may lead to reduced nicotine reinforcement.
  • Monoamine Transporter Inhibition : Its effect on DA and NE transporters suggests a dual mechanism that could alleviate depressive symptoms.

Comparative Analysis

CompoundActivityIC50 (µM)Target
This compoundnAChR Antagonist3.3α4β2-nAChR
Fluorinated Propiophenone AnaloguesDA/NE Uptake InhibitorVariesMonoamine Transporters
Aromatase Inhibitors (e.g., Letrozole)Anticancer5.3Aromatase

Q & A

Q. Basic Characterization :

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX-97 or SHELXL for structure refinement. Crystallize the compound in a mixed solvent system (e.g., DCM/hexane) to obtain high-quality crystals .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions and aromatic coupling patterns.
    • ¹⁹F NMR : Resolve fluorinated groups (δ −110 to −120 ppm for aromatic F; δ −60 to −80 ppm for aliphatic F) .

Q. Advanced Analysis :

  • Dynamic NMR (DNMR) : Investigate rotational barriers of the propiophenone carbonyl group, which may reveal conformational isomerism affecting reactivity .
  • Powder XRD : Compare experimental patterns with simulated data (from SC-XRD) to assess batch purity and polymorphic forms .

What are the common contradictions in reported physicochemical data for halogenated propiophenones, and how can they be resolved?

Q. Data Conflicts :

  • Melting points : Variations arise from impurities or polymorphic forms. For example, reports mp 47–49°C for 2-Bromo-4′-fluoroacetophenone, while lists higher ranges for similar compounds.
  • Solubility : Discrepancies in DMSO solubility (e.g., vs. 6) may stem from hygroscopicity or residual solvents.

Q. Resolution Strategies :

  • Differential Scanning Calorimetry (DSC) : Confirm melting points and detect phase transitions.
  • Karl Fischer Titration : Quantify water content in samples to adjust solubility measurements .
  • Standardized Protocols : Replicate synthesis/purification methods from high-purity references (e.g., >97% purity in ) to minimize variability.

What safety precautions are critical when handling this compound in catalytic reactions?

Q. Basic Safety :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine powders .
  • Storage : Store at 0–6°C in amber vials to prevent photodegradation of bromo-fluoro groups .

Q. Advanced Hazard Mitigation :

  • Reactivity Risks : The electron-withdrawing fluorine and bromine substituents may increase sensitivity to shock or heat. Conduct small-scale thermal stability tests (DSC/TGA) before scaling up reactions .
  • Waste Disposal : Halogenated by-products require neutralization with a 10% NaHCO₃ solution before disposal .

How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

Q. Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack. The bromine atom is typically the most reactive site in Suzuki couplings .
  • Docking Studies : If the compound is a pharmaceutical intermediate, simulate interactions with biological targets (e.g., kinases) using AutoDock Vina .

Validation :
Compare computed reaction pathways with experimental kinetic data (e.g., Arrhenius plots) to refine models .

What strategies can optimize the yield of this compound in multistep syntheses?

Q. Key Approaches :

  • Protecting Groups : Temporarily block reactive sites (e.g., using Boc for amines in ) to prevent unwanted side reactions.
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., Friedel-Crafts acylation) .
  • In Situ Monitoring : Use ATR-FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .

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